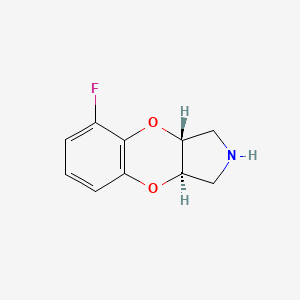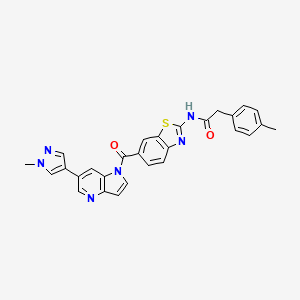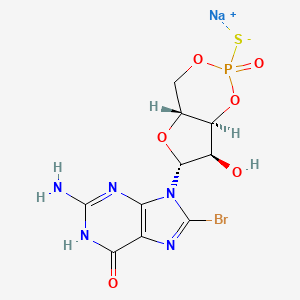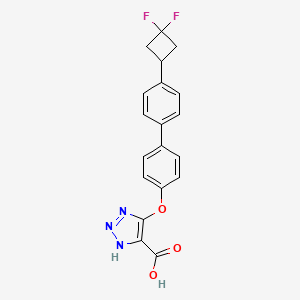
Vamagloxistat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vamagloxistat is a small molecule drug that acts as a glycolate oxidase inhibitor. It is primarily used to mitigate hyperoxaluria and reduce the formation of kidney stones . The compound was initially developed by Cantero Therapeutics, Inc. and is currently under research and development .
Métodos De Preparación
The synthesis of Vamagloxistat involves the preparation of triazole carboxylic acids and esters. The synthetic route typically includes the use of various reagents and catalysts under controlled reaction conditions . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.
Análisis De Reacciones Químicas
Vamagloxistat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Vamagloxistat has several scientific research applications, including:
Chemistry: Used as a glycolate oxidase inhibitor in various chemical studies.
Biology: Investigated for its role in reducing hyperoxaluria and preventing kidney stone formation.
Medicine: Potential therapeutic applications in treating conditions related to excessive oxalate production.
Industry: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
Vamagloxistat exerts its effects by inhibiting glycolate oxidase, an enzyme involved in the metabolic pathway that leads to oxalate production. By inhibiting this enzyme, this compound reduces the formation of oxalate, thereby mitigating hyperoxaluria and preventing kidney stone formation .
Comparación Con Compuestos Similares
Vamagloxistat is unique in its specific inhibition of glycolate oxidase. Similar compounds include other glycolate oxidase inhibitors such as:
BBP-711: Another glycolate oxidase inhibitor with similar applications.
Oxabact: A dual-mode intestinal biotherapy used to treat hyperoxaluria.
CHK-336: A liver-targeted oral lactate dehydrogenase inhibitor used in the treatment of hyperoxaluria
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
Propiedades
Número CAS |
2408241-62-1 |
|---|---|
Fórmula molecular |
C19H15F2N3O3 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |
Clave InChI |
DIQJDWGODFNEHC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


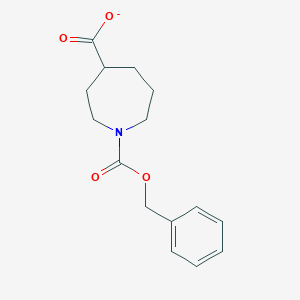
![6-Amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione](/img/structure/B15136413.png)
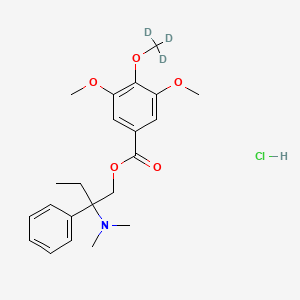
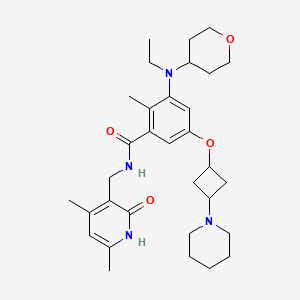
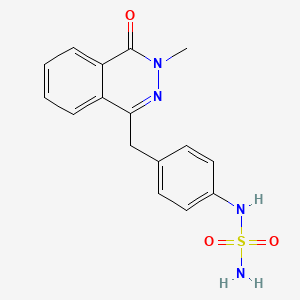
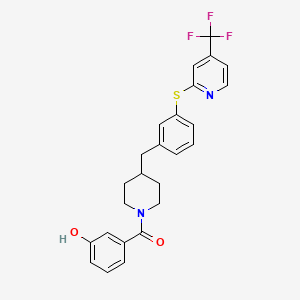
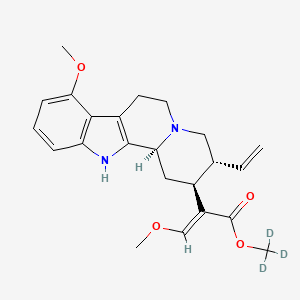
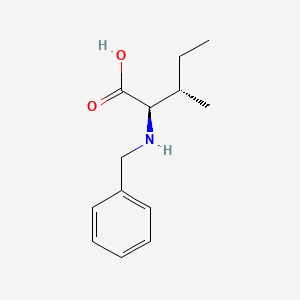
![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)
